5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE
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Overview
Description
5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, a hydrazinylidene group, and a benzenesulfonate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation of 3-chlorobenzoyl hydrazine with 2-methoxybenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- 3-chlorobenzoyl hydrazine
- 2-methoxybenzaldehyde
- Benzenesulfonyl chloride
Uniqueness
5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17ClN2O5S |
---|---|
Molecular Weight |
444.9g/mol |
IUPAC Name |
[5-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C21H17ClN2O5S/c1-28-19-11-10-15(14-23-24-21(25)16-6-5-7-17(22)13-16)12-20(19)29-30(26,27)18-8-3-2-4-9-18/h2-14H,1H3,(H,24,25)/b23-14+ |
InChI Key |
UWTQTWRIKBKFQQ-OEAKJJBVSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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